4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol is a chemical compound with the molecular formula and a molecular weight of 277.28 g/mol. This compound is classified as an aminoquinazoline derivative, which is a significant class of compounds known for their biological activities, particularly in medicinal chemistry. The compound has gained attention for its potential applications in cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth.
The synthesis of 4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol typically involves several key steps:
For large-scale production, industrial methods often utilize continuous flow reactors and high-throughput screening techniques to optimize reaction conditions, enhance yield, and reduce production time.
The molecular structure of 4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol features a quinazoline core with two hydroxyl groups at the 6 and 7 positions and an ethynyl-substituted phenyl group at the amino position. The structure can be represented as follows:
Key structural data includes:
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol primarily involves inhibition of specific kinases that are crucial in signaling pathways for cancer cell proliferation. By binding to these enzymes, it disrupts their activity, leading to reduced cell growth and induction of apoptosis in cancer cells. This mechanism is particularly relevant in targeted therapies for various types of cancers .
Further analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds .
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol has several scientific applications:
The compound’s development is inextricably linked to the evolution of quinazoline-based kinase inhibitors. As reviewed by Advances in Synthesis and Biological Activities of Quinazolines (2023), quinazoline motifs have undergone systematic pharmacophoric refinements since 2017 to enhance selectivity against tyrosine kinases [6]. The introduction of the 3-ethynylphenylamino group at C4 and catechol-like diols at C6/C7 emerged as a strategic response to limitations in early epidermal growth factor receptor (EGFR) inhibitors, such as metabolic instability and acquired resistance [6] [7]. The ethynyl group, in particular, was engineered to exploit hydrophobic pockets in kinase domains while serving as a synthetic handle for further derivatization—evidenced by its role in generating erlotinib intermediates [7]. Historically, this scaffold’s synthesis leveraged novel eco-compatible methodologies, including one-pot halogenation-amination sequences, to achieve the quinazoline core under reduced environmental impact [6].
Table 1: Key Chemical Properties of 4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol
Property | Value |
---|---|
CAS Registry Number | 938185-06-9 |
Molecular Formula | C₁₆H₁₁N₃O₂ |
Molecular Weight | 277.28 g/mol |
MDL Number | MFCD27963749 |
Storage Conditions | Cold-chain transportation recommended |
Solubility Profile | Not documented (research use only) |
This derivative exemplifies strategic bioisosteric principles in kinase inhibitor design:
Table 2: Structural Analogs and Derivatives
Compound | CAS Number | Key Modification | Purpose |
---|---|---|---|
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol | 938185-06-9 | None (parent) | Kinase inhibitor scaffold |
N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | Not specified | 6,7-bis(2-methoxyethoxy) protection | Erlotinib precursor; improves metabolic stability |
4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride | 1226009-31-9 | HCl salt formation | Enhances solubility and crystallinity |
4-((3-Ethynylphenyl)amino)-6,7-bis(2-methoxyethoxy)quinazoline | CDS025305 | Alkoxy protection | Intermediate for irreversible kinase inhibitors |
The compound’s pharmacophore enables concurrent inhibition of structurally related kinases:
Table 3: Key Patent and Literature Claims for the Compound
Source | Application/Claim |
---|---|
EP2348020A1 [7] | Intermediate in erlotinib synthesis via halogenation of diol |
US9693989B2 [8] | Core structure for irreversible ErbB family kinase inhibitors |
Advances in Synthesis [6] | Exemplar of eco-friendly quinazoline synthetic routes |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: